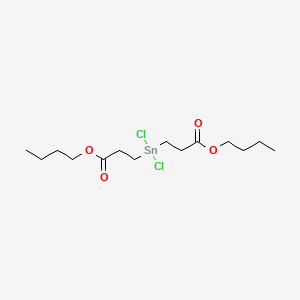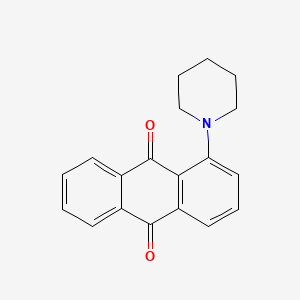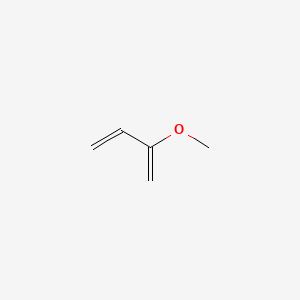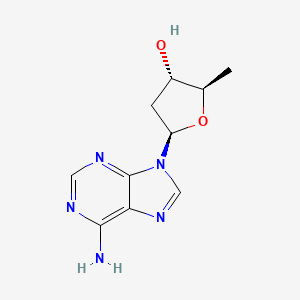
2',5'-Dideoxyadenosine
Overview
Description
2’,5’-Dideoxyadenosine is a potent and non-competitive adenylyl cyclase inhibitor . It binds the P-site with an IC50 of 3 µM . It is a nucleoside analog and exerts a potent antiadrenergic action in the heart .
Molecular Structure Analysis
The molecular formula of 2’,5’-Dideoxyadenosine is C10H13N5O2 . Its molecular weight is 235.24 .Physical And Chemical Properties Analysis
2’,5’-Dideoxyadenosine is a solid substance . It is white in color . It is soluble in DMSO .Scientific Research Applications
Biochemistry: Adenylate Cyclase Inhibition
ddAdo is known as a potent, cell-permeable, non-competitive inhibitor of adenylate cyclase . This enzyme is crucial for the conversion of ATP to cyclic AMP (cAMP), a secondary messenger involved in many biological processes. By inhibiting adenylate cyclase, ddAdo can modulate cAMP levels in cells, affecting various signaling pathways.
Molecular Biology: Chain Termination in DNA Sequencing
In the Sanger method of DNA sequencing, ddAdo serves as a chain terminator. It lacks a 3’ hydroxyl group, preventing the addition of further nucleotides and resulting in DNA fragments of varying lengths. These fragments are then used to determine the DNA sequence .
Pharmacology: Antiadrenergic Actions
ddAdo exhibits antiadrenergic actions, particularly in cardiac tissue. It has been shown to inhibit the positive inotropic and chronotropic effects of β-adrenergic agents, which can be significant in studying heart diseases and developing related therapies .
Neuroscience: Modulation of Neuronal Signaling
ddAdo impacts neuronal signaling by altering cAMP levels. It has been used to study the crosstalk between Ca²⁺ and cAMP signaling in neurons, revealing a synergism of actions between these two second messengers .
Genetics: Huntington’s Disease Research
In genetic research, particularly in the context of Huntington’s disease, ddAdo has been used to prevent the aggregation of Huntingtin protein in cell culture models. This application is crucial for understanding the pathogenesis of neurodegenerative diseases and exploring potential therapeutic targets .
Cell Biology: T Cell Differentiation
ddAdo has been implicated in the differentiation of T helper cells. It modulates the differentiation program of distinct T cell populations, particularly affecting the development of Th1, Th2, and Th17 subsets. This is significant for immunological research and the development of treatments for immune-related disorders .
Safety And Hazards
properties
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPXOJTVQDVMO-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dideoxyadenosine | |
CAS RN |
6698-26-6 | |
| Record name | 2',5'-Dideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-DIDEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988H339Z1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
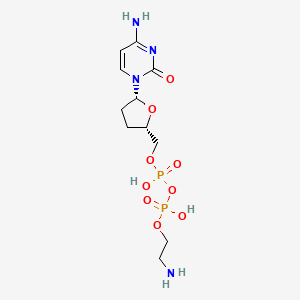
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
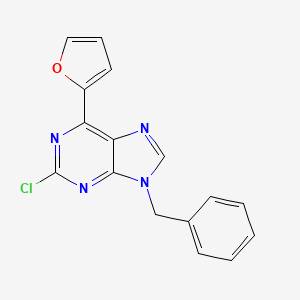
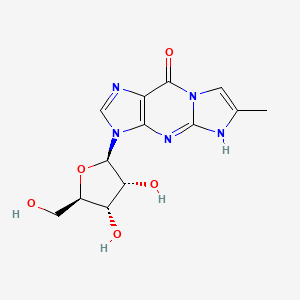
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
